An In-Depth Technical Guide to 3-Fluoro-5-methylbenzyl bromide (CAS No. 212268-39-8)
An In-Depth Technical Guide to 3-Fluoro-5-methylbenzyl bromide (CAS No. 212268-39-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-Fluoro-5-methylbenzyl bromide. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry, and building blocks such as 3-Fluoro-5-methylbenzyl bromide are pivotal in this endeavor. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and the practical application of this versatile reagent.
Introduction to 3-Fluoro-5-methylbenzyl bromide: A Key Fluorinated Building Block
3-Fluoro-5-methylbenzyl bromide, registered under CAS number 212268-39-8, is a halogenated aromatic compound of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzyl bromide moiety with fluorine and methyl substituents on the aromatic ring, imparts a unique combination of reactivity and physicochemical properties.
The presence of the fluorine atom is of particular importance. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.[1] These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, fluorinated building blocks like 3-Fluoro-5-methylbenzyl bromide are highly sought after by medicinal chemists for the synthesis of novel therapeutic agents.[1][2]
This guide will delve into the synthesis, characterization, reactivity, and applications of this compound, with a focus on its role in the development of bioactive molecules.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and synthesis.
| Property | Value | Source |
| CAS Number | 212268-39-8 | [3] |
| Molecular Formula | C₈H₈BrF | [3] |
| Molecular Weight | 203.05 g/mol | [3] |
| Appearance | Not explicitly stated, but related compounds are clear to light yellow liquids. | [2][4] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂Br), the aromatic protons, and the methyl protons. The benzylic protons would appear as a singlet, typically downfield due to the electron-withdrawing bromine atom. The aromatic protons would exhibit splitting patterns influenced by both the fluorine and methyl groups. The methyl protons would appear as a singlet in the upfield region.
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¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group would be in the aliphatic region but shifted downfield. The aromatic carbons would show characteristic shifts, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant.
2.1.2. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom to form a stable benzyl cation.
2.1.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present. Key expected absorptions include C-H stretching of the aromatic ring and the methyl and methylene groups, C=C stretching of the aromatic ring, and the C-Br stretching vibration.
Synthesis of 3-Fluoro-5-methylbenzyl bromide
The primary synthetic route to 3-Fluoro-5-methylbenzyl bromide involves the radical bromination of 3-fluoro-5-methyltoluene. This reaction selectively targets the benzylic position, which is activated for radical halogenation.
Caption: Synthesis of 3-Fluoro-5-methylbenzyl bromide.
Detailed Experimental Protocol: Radical Bromination
The following is a generalized protocol for the synthesis of benzyl bromides from toluenes, adapted for the specific synthesis of 3-Fluoro-5-methylbenzyl bromide.
Materials:
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3-Fluoro-5-methyltoluene
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N-Bromosuccinimide (NBS)
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2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Inert gas (Nitrogen or Argon)
Procedure:
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Reaction Setup: A round-bottom flask is charged with 3-fluoro-5-methyltoluene and carbon tetrachloride under an inert atmosphere.
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Addition of Reagents: N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO are added to the solution.
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Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and irradiated with a UV lamp or a high-intensity incandescent light bulb to initiate the radical reaction.
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Monitoring the Reaction: The reaction progress is monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the product. The disappearance of the less dense NBS from the top of the solvent as it is converted to the denser succinimide, which sinks, can also be a visual indicator of reaction progress.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
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Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices:
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N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.
-
Radical Initiator (AIBN/BPO): These compounds decompose upon heating to generate radicals, which initiate the chain reaction.
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Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent side reactions with oxygen, which can act as a radical scavenger.
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Solvent: A non-polar solvent like carbon tetrachloride is used to dissolve the reactants and facilitate the radical chain reaction.
Reactivity and Applications in Drug Discovery
The reactivity of 3-Fluoro-5-methylbenzyl bromide is dominated by the lability of the benzylic bromine atom, making it an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of the 3-fluoro-5-methylbenzyl moiety into a wide range of molecules.
Caption: General Sₙ2 reactivity of 3-Fluoro-5-methylbenzyl bromide.
This reactivity is harnessed in the synthesis of various biologically active compounds, including potential treatments for a range of diseases. While specific examples detailing the use of 3-Fluoro-5-methylbenzyl bromide are often found within proprietary patent literature, the general utility of fluorinated benzyl bromides is well-documented in the synthesis of antidiabetic, antiviral, and anti-cancer agents.[2]
For instance, a related compound, 3-methyl-D3-benzyl bromide, is utilized as a medical intermediate to synthesize stable isotope-labeled active pharmaceutical ingredients for new drug research and development.[5] This highlights the role of such benzyl bromides as crucial building blocks in pharmaceutical synthesis.
Safety and Handling
3-Fluoro-5-methylbenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.[5]
Hazard Identification:
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Corrosive: Causes severe skin burns and eye damage.[5]
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Harmful: May be harmful if swallowed.[5]
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Irritant: May cause respiratory irritation.
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Ventilation: Use only outdoors or in a well-ventilated area.[5]
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Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[5] Store in an inert atmosphere at 2-8°C.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
First-Aid Measures:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[5]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Call a physician immediately.[5]
-
Inhalation: If not breathing, give artificial respiration. Remove from exposure and lie down.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Ingestion can cause severe swelling and damage to delicate tissues.[5]
Conclusion
3-Fluoro-5-methylbenzyl bromide is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive benzylic bromide and the advantageous properties imparted by the fluorine substituent makes it a key intermediate in the design and synthesis of novel bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. This guide has aimed to provide a comprehensive and practical overview to assist researchers in their endeavors.
References
- Google Patents. (2020). CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide.
-
MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. Retrieved from [Link]
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MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]
-
Angene. (n.d.). 3-Fluoro-5-methylbenzyl bromide, 97%. Retrieved from [Link]
Sources
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- 3. 3-Chloro-2-fluoro-5-methylbenzyl bromide | C8H7BrClF | CID 131049223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-FLUORO-3-METHYLBENZYL BROMIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
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